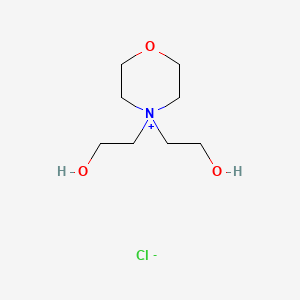
4,4-Bis(2-hydroxyethyl)morpholinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(2-hydroxyethyl)morpholinium chloride is a chemical compound with the molecular formula C8H18ClNO3. It is a derivative of morpholine, featuring two hydroxyethyl groups attached to the nitrogen atom of the morpholine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(2-hydroxyethyl)morpholinium chloride typically involves the reaction of morpholine with ethylene oxide in the presence of hydrochloric acid. The reaction proceeds as follows:
- Morpholine reacts with ethylene oxide to form 4,4-Bis(2-hydroxyethyl)morpholine.
- The resulting product is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Bis(2-hydroxyethyl)morpholinium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form morpholine derivatives with reduced hydroxyethyl groups.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different morpholinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced morpholine derivatives.
Substitution: Various morpholinium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Bis(2-hydroxyethyl)morpholinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 4,4-Bis(2-hydroxyethyl)morpholinium chloride involves its interaction with molecular targets through its hydroxyethyl groups and morpholinium ion. These interactions can affect various biochemical pathways, including enzyme activity and protein stability. The chloride ion can also participate in ionic interactions, further influencing the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A parent compound with a simpler structure, lacking the hydroxyethyl groups.
N-(2-Hydroxyethyl)morpholine: A derivative with only one hydroxyethyl group.
4,4-Bis(2-chloroethyl)morpholine: A similar compound with chloroethyl groups instead of hydroxyethyl groups.
Uniqueness
4,4-Bis(2-hydroxyethyl)morpholinium chloride is unique due to its dual hydroxyethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in catalytic processes .
Eigenschaften
CAS-Nummer |
5468-45-1 |
|---|---|
Molekularformel |
C8H18ClNO3 |
Molekulargewicht |
211.68 g/mol |
IUPAC-Name |
2-[4-(2-hydroxyethyl)morpholin-4-ium-4-yl]ethanol;chloride |
InChI |
InChI=1S/C8H18NO3.ClH/c10-5-1-9(2-6-11)3-7-12-8-4-9;/h10-11H,1-8H2;1H/q+1;/p-1 |
InChI-Schlüssel |
OTAGSZKFKJAIST-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCC[N+]1(CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
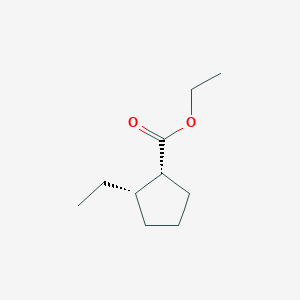


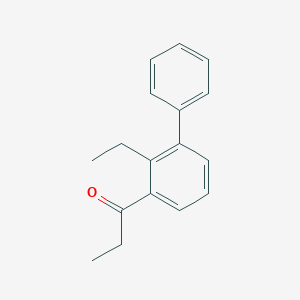
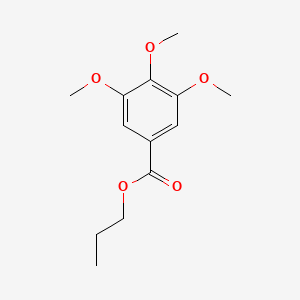
![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
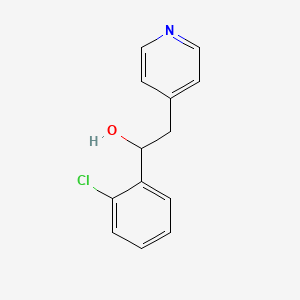

![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)


